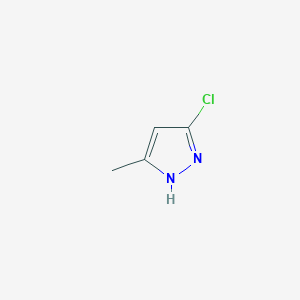

5-chloro-3-methyl-1H-pyrazole

描述

5-Chloro-3-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the pyrazole ring enhances its chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction of 3-chloro-2-butanone with hydrazine hydrate under reflux conditions yields this compound .

Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of a terminal alkyne with hydrazine and carbon monoxide in the presence of a palladium catalyst can produce pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

化学反应分析

Types of Reactions

5-Chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to yield pyrazolines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

Substitution: Formation of 5-amino-3-methyl-1H-pyrazole or 5-thio-3-methyl-1H-pyrazole.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 5-chloro-3-methyl-1H-pyrazoline.

科学研究应用

Synthesis of 5-Chloro-3-Methyl-1H-Pyrazole Derivatives

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction and nucleophilic substitution reactions.

Key Synthetic Routes:

- Vilsmeier-Haack Reaction: This method involves the chlorination of 3-methyl-1H-pyrazole using phosphorus oxychloride and dimethylformamide (DMF) to yield this compound derivatives .

- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic aromatic substitution with amines, leading to various functionalized derivatives .

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research.

Anti-inflammatory and Analgesic Activities

Several studies have demonstrated that pyrazole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have shown efficacy in reducing carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .

Anticonvulsant Activity

Research has indicated that certain derivatives of this compound exhibit anticonvulsant activity. A study evaluated the anticonvulsant effects of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides against induced seizures, revealing promising results .

Agrochemical Applications

This compound has notable applications in agrochemicals, particularly as a precursor for developing insecticides.

Example: Chlorantraniliprole

This insecticide, derived from pyrazole chemistry, acts as a potent activator of ryanodine receptors in insects, demonstrating high activity against various Lepidoptera species .

Synthesis and Characterization

A recent study focused on synthesizing 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole derivatives via nucleophilic substitution with cyclohexylamine under microwave irradiation. The results indicated high yields and demonstrated the versatility of the compound in creating diverse pyrazole derivatives .

| Compound | Method Used | Yield (%) | Biological Activity |

|---|---|---|---|

| 5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole | Nucleophilic substitution | 85% | Anticonvulsant |

| Chlorantraniliprole | Synthetic derivation | - | Insecticide |

Pharmacological Evaluation

Pharmacological evaluations of pyrazole derivatives have shown significant analgesic effects in tail flick tests, suggesting their potential for pain management therapies .

作用机制

The mechanism of action of 5-chloro-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The chlorine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards molecular targets.

相似化合物的比较

Similar Compounds

3-Methyl-1H-pyrazole: Lacks the chlorine atom, which affects its reactivity and biological activity.

5-Chloro-1H-pyrazole: Lacks the methyl group, which influences its chemical properties.

3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness

5-Chloro-3-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl substituents on the pyrazole ring. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties. The compound’s versatility makes it a valuable intermediate in the synthesis of complex molecules for various applications.

生物活性

5-Chloro-3-methyl-1H-pyrazole is a significant compound in medicinal chemistry, exhibiting a range of biological activities. This article provides a detailed overview of its biological effects, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C4H5ClN2) features a five-membered heterocyclic structure that contributes to its diverse biological activities. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

- Anticancer Activity : Compounds containing the pyrazole moiety have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated their effectiveness against several cancer types, including breast, liver, and lung cancers .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, derivatives synthesized from this compound have been evaluated using the carrageenan-induced paw edema model, showing significant anti-inflammatory activity comparable to standard anti-inflammatory drugs .

- Analgesic Properties : The analgesic effects of pyrazole derivatives have been assessed through pain models such as the tail-flick assay. Some derivatives exhibited notable pain-relieving properties.

- Antiviral Activity : Recent studies have indicated that certain pyrazole derivatives can act against viral infections, including their efficacy against the Tobacco Mosaic Virus (TMV) .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Receptor Binding : Pyrazole derivatives often bind with high affinity to multiple receptors involved in signaling pathways related to inflammation and cancer progression .

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in tumor growth and inflammation, contributing to their therapeutic potential .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves cyclization reactions using hydrazine derivatives and suitable carbonyl compounds.

- Chlorination : The introduction of chlorine at the 5-position can be achieved through electrophilic substitution reactions.

- Functionalization : Further modifications can lead to a variety of derivatives with enhanced biological activity.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of this compound derivatives:

-

Anti-inflammatory Activity Assessment :

- Model Used : Carrageenan-induced paw edema.

- Results : Certain derivatives showed significant reduction in edema compared to control groups.

- Antitumor Efficacy :

属性

IUPAC Name |

3-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKMIFHEPZRLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871251 | |

| Record name | 3-Chloro-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90586-92-8, 15953-45-4 | |

| Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine?

A1: The reaction outcome depends on the substituent at the 1-position of the pyrazole ring [, ].

- When the substituent is phenyl, the reaction with cyclohexylamine yields (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This product arises from a condensation reaction followed by hydrolysis [].

Q2: How do the products from the reaction of this compound-4-carbaldehyde with cyclohexylamine differ in their crystal structures?

A2: The two products exhibit distinct crystal packing arrangements due to different intermolecular interactions []:

- (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one molecules form centrosymmetric dimers through a network of hydrogen bonds. Each dimer is characterized by one R2(2)(4) ring and two inversion-related S(6) rings [].

- 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde molecules utilize C–H⋯O hydrogen bonds to assemble into sheet-like structures. An intramolecular N–H⋯N hydrogen bond is also observed within these molecules [].

Q3: Can ionic liquids be used in the synthesis of molecules containing the this compound moiety?

A3: Yes, ionic liquids have been successfully employed in the synthesis of compounds incorporating the this compound unit. For instance, a study demonstrated the efficient synthesis of 3-chloro-1-(7- nitrobenzothiazole-2-yl)- 4-(5’-chloro -3’ -methyl-1H - pyrazole)azetidin-2-one using an ionic liquid []. This highlights the potential of ionic liquids as alternative solvents or catalysts in synthesizing complex molecules containing this particular pyrazole derivative.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。